Copiktra - 1386861-49-9

Copiktra

Catalog Number: EVT-266678
CAS Number: 1386861-49-9
Molecular Formula: C22H19ClN6O2
Molecular Weight: 434.884
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Duvelisib, also known as IPI-145 and INK-1197, is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Upon administration, PI3K delta/gamma inhibitor IPI 145 prevents the activation of the PI3K delta/gamma-mediated signaling pathways which may lead to a reduction in cellular proliferation in PI3K delta/gamma-expressing tumor cells. Unlike other isoforms of PI3K, the delta and gamma isoforms are overexpressed primarily in hematologic malignancies and inflammatory and autoimmune diseases.
Overview

Copiktra, known scientifically as duvelisib, is a small molecule drug that serves as a dual inhibitor of phosphoinositide 3-kinases delta and gamma (PI3Kδ and PI3Kγ). It was approved by the U.S. Food and Drug Administration in 2018 for the treatment of certain types of hematologic malignancies, particularly relapsed or refractory chronic lymphocytic leukemia (CLL) and follicular lymphoma. The drug is marketed primarily for its role in inhibiting pathways that contribute to cancer cell proliferation and survival.

Source and Classification

Duvelisib is classified as an antineoplastic agent and belongs to the category of kinase inhibitors. Its mechanism of action targets specific signaling pathways involved in the growth and survival of cancer cells, making it a critical component in the therapeutic arsenal against hematological cancers. The compound is derived from synthetic processes that involve complex organic chemistry techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of duvelisib involves multiple steps, typically starting from readily available organic compounds. Two primary synthetic routes have been documented:

  1. Route A: This method begins with the reaction of (S)-2-aminopropanoic acid with thionyl chloride, followed by protection of the amine group using di-tert-butyl dicarbonate. Subsequent steps involve coupling with a carbanion derived from 2-chloro-6-methyl-N-phenylbenzamide to yield key intermediates.
  2. Route B: This alternative route utilizes N,O-dimethylhydroxylamine hydrochloride in a reaction with (S)-2-(tert-butoxycarbonylamino)propanoic acid, leading to similar key intermediates through a series of transformations that ultimately yield duvelisib.

The final steps typically involve deprotection and cyclization to form the active compound, which has been characterized for its efficacy against specific cancer targets .

Molecular Structure Analysis

Structure and Data

The molecular formula of duvelisib is C22H24ClN5O2, and it has a molecular weight of approximately 429.91 g/mol. The structure features a complex arrangement that includes an isoquinolinone core, which is essential for its biological activity. The compound's three-dimensional conformation allows it to effectively bind to the active sites of PI3Kδ and PI3Kγ, inhibiting their activity.

The key structural components include:

  • An isoquinolinone moiety
  • A chloro-substituted phenyl group
  • A carbamate functional group

These elements contribute to its binding affinity and selectivity for the target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Duvelisib undergoes various chemical reactions during its synthesis, including:

  • Acylation: The introduction of acyl groups during the formation of intermediates.
  • Cyclization: Key steps involve cyclization reactions that form the isoquinolinone structure.
  • Deprotection: Removal of protecting groups to yield the final active compound.

These reactions are carefully controlled to ensure high yields and purity of the final product, which is crucial for its therapeutic efficacy .

Mechanism of Action

Process and Data

Duvelisib exerts its pharmacological effects by selectively inhibiting PI3Kδ and PI3Kγ pathways. These pathways are critical in regulating various cellular functions such as growth, survival, proliferation, and metabolism in both normal and malignant cells. By blocking these kinases:

  • Duvelisib disrupts signaling cascades that promote cancer cell survival.
  • It induces apoptosis (programmed cell death) in malignant B-cells.
  • The inhibition leads to reduced tumor growth and improved patient outcomes in hematologic malignancies.

Clinical studies have demonstrated its effectiveness in achieving complete responses in patients with relapsed or refractory chronic lymphocytic leukemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Duvelisib is characterized by several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but typically falls within standard ranges for similar compounds.

These properties influence its formulation into capsules for oral administration .

Applications

Scientific Uses

Duvelisib's primary applications lie within oncology, particularly:

  • Treatment of relapsed or refractory chronic lymphocytic leukemia.
  • Management of follicular lymphoma.

Research continues into its potential uses in combination therapies with other agents to enhance efficacy against various hematologic cancers. Additionally, ongoing studies aim to explore its effects on other malignancies that may depend on PI3K signaling pathways .

Introduction to PI3K Inhibition in Hematologic Malignancies

The phosphoinositide 3-kinase (PI3K) pathway serves as a master cellular regulator, integrating signals from growth factors, cytokines, and chemokines to control cell survival, proliferation, metabolism, and migration. Its dysregulation is a hallmark of hematologic malignancies, particularly B-cell lymphoproliferative disorders. Among class I PI3K isoforms, the delta (δ) and gamma (γ) subunits exhibit preferential expression in hematopoietic cells, making them prime therapeutic targets. Duvelisib (Copiktra®), developed by Intellikine (later acquired by Infinity Pharmaceuticals/Verastem Oncology/Secura Bio), represents a first-in-class oral dual inhibitor of PI3Kδ and PI3Kγ. Its 2018 FDA approval marked a significant advance in targeting microenvironmental survival signals in refractory lymphoid cancers, though its developmental journey reflects both the promise and challenges of isoform-selective PI3K inhibition [9] [10].

Molecular Pharmacology of PI3K-Delta and Gamma Isoforms

PI3Ks are classified into three groups (I-III) based on structure and substrate specificity. Class I PI3Ks, most relevant to oncology, are heterodimers consisting of a p110 catalytic subunit (α, β, γ, or δ) and a regulatory subunit. While p110α and p110β are ubiquitously expressed, p110δ (encoded by PIK3CD) and p110γ (encoded by PIK3CG) exhibit restricted expression patterns:

  • PI3Kδ: Primarily expressed in leukocytes, especially B-lymphocytes. It is activated downstream of the B-cell receptor (BCR), cytokine receptors (e.g., IL-4R), and chemokine receptors (e.g., CXCR4, CXCR5). Its activation drives AKT phosphorylation, mTOR signaling, and downstream effects promoting cell survival, proliferation, and retention in protective lymphoid niches [3] [7].
  • PI3Kγ: Expressed predominantly in myeloid cells (neutrophils, macrophages, dendritic cells) and T-lymphocytes. It is primarily activated by G-protein coupled receptors (GPCRs) binding chemokines (e.g., CXCL12, CCL19, CCL21) or stromal factors. PI3Kγ signaling is crucial for myeloid cell chemotaxis, adhesion, activation, and polarization towards tumor-promoting (M2-like) phenotypes. It also modulates T-cell trafficking and function [7] [9].

Duvelisib's Molecular Mechanism: Duvelisib is a potent ATP-competitive small molecule inhibitor. In vitro enzymatic assays demonstrate its high affinity for both δ and γ isoforms, with half-maximal inhibitory concentration (IC₅₀) values of approximately 2.5 nM for PI3Kδ and 27 nM for PI3Kγ [7] [9]. This dual inhibition achieves several critical biological effects:

  • Direct B-cell Malignancy Targeting: By inhibiting PI3Kδ, duvelisib blocks constitutive and microenvironment-induced PI3K/AKT signaling within malignant B-cells (e.g., CLL, SLL, FL cells), leading to apoptosis. This mimics the effect of selective δ inhibitors like idelalisib.
  • Disruption of Tumor Microenvironment: Inhibition of PI3Kγ disrupts critical interactions between tumor cells and their protective niche:
  • Impairs Chemotaxis: Reduces malignant B-cell migration towards chemokines like CXCL12 and CXCL13 secreted by stromal cells.
  • Modulates Macrophage Polarization: Blocks signals driving tumor-associated macrophages (TAMs) towards the immunosuppressive, pro-angiogenic M2 phenotype.
  • Reduces Pro-Survival Signaling: Attenuates supportive signals (e.g., cytokines, adhesion molecules) from T-cells, nurse-like cells, and stromal cells within lymph nodes and bone marrow [7] [10].

Table 1: Key Characteristics of PI3Kδ and PI3Kγ Isoforms Targeted by Duvelisib

CharacteristicPI3Kδ (p110δ)PI3Kγ (p110γ)Consequence of Dual Inhibition by Duvelisib
GenePIK3CDPIK3CGTargets both leukocyte-enriched isoforms
Primary Cellular ExpressionB-cells, T-cellsMyeloid cells (Macrophages, Neutrophils, DCs), T-cellsSimultaneously targets malignant B-cells and their microenvironmental support
Key ActivatorsBCR engagement, Cytokines (e.g., IL-4)GPCR ligands (Chemokines e.g., CXCL12, CCL19/21)Blocks signals from both antigen receptors and soluble factors
Primary Cellular Functions in ImmunityB/T-cell activation, proliferation, survival, homingMyeloid cell chemotaxis, adhesion, activation, polarization; T-cell traffickingSuppresses malignant B-cell growth and disrupts pro-tumor immune microenvironment
Duvelisib IC₅₀~2.5 nM~27 nMPotent inhibition of both targets

This dual mechanism offers a theoretical advantage over δ-selective inhibitors (e.g., idelalisib) by more comprehensively disrupting the tumor-promoting microenvironment, potentially overcoming resistance mechanisms related to stromal protection [7] [10].

Role of PI3K Signaling in B-Cell Lymphoproliferative Disorders

Constitutive or microenvironment-induced activation of the PI3K pathway, particularly via the δ isoform, is a critical driver of pathogenesis in several B-cell malignancies:

  • Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL): PI3Kδ signaling is chronically activated downstream of the BCR and chemokine receptors (CXCR4, CXCR5). This promotes survival of malignant B-cells, inhibits apoptosis, enhances adhesion to stromal cells, and facilitates homing and retention within lymph nodes and bone marrow niches where pro-survival signals (e.g., CD40L, BAFF, APRIL) are abundant. This microenvironmental protection contributes to treatment resistance [3] [6] [10].
  • Follicular Lymphoma (FL): While genetic drivers often involve BCL2 translocation, PI3K signaling plays a significant role in FL cell survival and interaction with the germinal center microenvironment. T follicular helper (Tfh) cells and follicular dendritic cells provide critical survival signals via CD40L and other factors, engaging PI3Kδ in FL cells [6] [10].
  • Other Indolent NHLs: PI3K signaling contributes to the pathogenesis of marginal zone lymphoma (MZL) and lymphoplasmacytic lymphoma, similarly supporting tumor cell survival and microenvironmental interactions [6].

Duvelisib's Impact on Pathogenic Signaling: Duvelisib disrupts this pathogenic circuitry at multiple levels:

  • Induction of Malignant B-cell Apoptosis: Direct inhibition of PI3Kδ within tumor cells rapidly shuts down PI3K/AKT/mTOR signaling, leading to reduced expression of anti-apoptotic proteins (e.g., MCL-1) and initiation of programmed cell death.
  • Inhibition of Chemokine-Dependent Retention/Trafficking: By blocking both PI3Kδ (in tumor cells) and PI3Kγ (in tumor and stromal cells), duvelisib impairs responses to chemokines like CXCL12, CXCL13, CCL19, and CCL21. This results in:
  • Reduced Lymphadenopathy: Malignant cells are mobilized out of protective lymphoid tissues.
  • Transient Lymphocytosis: An initial increase in circulating lymphocytes is often observed as cells are displaced from tissues.
  • Reduced Homing/Retention: Impedes re-entry into protective niches [7] [9].
  • Modulation of the Tumor Microenvironment (TME):
  • Myeloid Compartment: PI3Kγ inhibition reduces recruitment and M2 polarization of tumor-associated macrophages (TAMs), which are sources of pro-survival factors (e.g., IL-10, TNFα).
  • T-cell Compartment: While complex, dual inhibition can reduce T-regulatory cell (Treg) function and potentially enhance anti-tumor T-effector responses, although immunosuppression is also a risk. Inhibition of T-cell PI3Kγ can also dampen their migration towards tumor sites.
  • Stromal Cells: Disrupts bidirectional signaling between tumor cells and stromal elements like fibroblastic reticular cells and nurse-like cells [7] [10].

Table 2: Clinical Efficacy of Duvelisib in Key B-Cell Malignancies (Based on Pivotal Trials)

Malignancy (Prior Therapy)Trial (Phase)RegimenKey Efficacy Endpoint ResultsMechanistic Correlate
CLL/SLL (≥2 prior lines)DUO (III) [NCT02004522]Duvelisib vs OfatumumabMedian PFS: 16.4 mos vs 9.1 mos (HR=0.40); ORR: 78% vs 39%Dual δ/γ inhibition overcomes microenvironment-mediated resistance
iNHL (FL, SLL, MZL) (≥2 prior lines)DYNAMO (II) [NCT01882803]Duvelisib MonotherapyORR (FL): 42%; ORR (SLL): 68%; Median DoR: 10 mos (FL), 12 mos (SLL)Activity across subtypes reliant on PI3K signaling
FL (≥2 prior lines - Accelerated Approval Basis)Single-Arm (Phase 1) [NCT01476657] + DYNAMO SubsetDuvelisib MonotherapyORR: 43% (7% CR); Median DoR: ~10 monthsConfirmation of activity in heavily pretreated FL

The clinical efficacy observed in trials like DUO and DYNAMO (Table 2) validates the preclinical rationale that dual δ/γ inhibition effectively targets both the malignant B-cell and its supportive TME, leading to significant tumor burden reduction and progression delay in refractory patients [6] [9] [10].

Historical Development of PI3K Inhibitors in Oncology

The development of PI3K inhibitors for cancer therapy has been marked by evolving strategies and significant challenges:

  • Early Pan-PI3K Inhibitors: Initial efforts focused on pan-PI3K inhibitors (targeting all class I isoforms, e.g., p110α/β/δ/γ) or dual PI3K/mTOR inhibitors. While demonstrating proof-of-concept for targeting the pathway, these agents were often limited by significant on-target toxicities (e.g., hyperglycemia, rash, liver toxicity) related to inhibition of ubiquitously expressed α and β isoforms, and off-target effects, resulting in narrow therapeutic windows [3] [10].
  • Isoform-Selective Strategy Emerges: Recognition of the distinct roles and expression patterns of specific isoforms, particularly the leukocyte-restricted δ and γ isoforms, drove the development of more selective agents. This aimed to retain anti-tumor efficacy in hematologic malignancies while reducing systemic toxicity.
  • Idelalisib (PI3Kδ Selective): Approved in 2014, idelalisib was the first PI3K inhibitor to demonstrate significant clinical benefit in relapsed/refractory CLL/SLL and FL. Its approval, based on high response rates in pivotal trials (e.g., Study 116 in CLL, single-arm study in iNHL), validated PI3Kδ as a therapeutic target in B-cell malignancies [6] [10].
  • Duvelisib (Dual PI3Kδ/γ Inhibitor): Building on the success of idelalisib but recognizing the limitations of solely targeting the malignant B-cell (PI3Kδ), duvelisib was designed to simultaneously disrupt the pro-survival tumor microenvironment via PI3Kγ inhibition. Key milestones include:
  • Preclinical Validation (2013): Winkler et al. published seminal work demonstrating potent in vitro and in vivo activity of IPI-145 (duvelisib) against PI3Kδ and γ, showing superior suppression of inflammatory responses in disease models compared to isoform-selective inhibitors alone [7].
  • Clinical Translation (Phase I - 2015): A first-in-human phase I trial (NCT01476657) established the safety profile (leading to RP2D of 25mg BID) and demonstrated promising anti-tumor activity across various hematologic malignancies, including CLL and iNHL, providing proof-of-concept for the dual inhibition strategy [9].
  • Pivotal Trials Leading to Approval:
  • DUO Trial (CLL/SLL - NCT02004522): This phase III randomized trial compared duvelisib to ofatumumab in patients with relapsed/refractory CLL/SLL. Duvelisib significantly improved median PFS (16.4 vs. 9.1 months; HR=0.40) and ORR (78% vs. 39%), leading to its regular FDA approval in September 2018 for CLL/SLL after at least two prior therapies [6] [9] [10].
  • DYNAMO Trial (iNHL - NCT01882803): This phase II single-arm trial evaluated duvelisib monotherapy in patients with refractory iNHL (FL, SLL, MZL). It demonstrated clinically meaningful ORR (e.g., 42% in FL, 68% in SLL) with durable responses, supporting an accelerated FDA approval in September 2018 for relapsed/refractory FL after at least two prior systemic therapies [6] [9].
  • Context of Other PI3K Inhibitors: Duvelisib's development and approval occurred alongside other isoform-specific agents:
  • Copanlisib (Pan-Class I, α-preference): Approved in 2017 for relapsed FL based on CHRONOS-1 trial ORR data. Its intermittent IV dosing aimed to mitigate toxicity.
  • Umbralisib (PI3Kδ/CK1ε inhibitor): Approved in 2021 for MZL and FL based on response rates [10].
  • Regulatory Shifts and Market Changes: Post-approval, concerns emerged regarding the long-term benefit-risk profile of several PI3K inhibitors, including duvelisib and idelalisib, particularly related to increased risks of serious adverse events (infections, immune-mediated toxicities) and potential detriment in overall survival (OS) observed in some randomized trials (e.g., final OS analysis of DUO trial). This led to:
  • FDA Warnings (2022): An FDA warning regarding potential increased risk of death and serious side effects with duvelisib based on final 5-year DUO trial data [9].
  • Voluntary Withdrawal of Indications: Secura Bio voluntarily withdrew the accelerated approval for FL in April 2022, citing changing treatment landscapes and challenges in conducting confirmatory trials [9] [10].
  • ODAC Recommendations (2022): The FDA's Oncologic Drugs Advisory Committee (ODAC) recommended future approvals of PI3K inhibitors in hematologic malignancies be based on randomized data rather than single-arm trials, reflecting lessons learned from the class [10].

Despite these challenges, duvelisib remains an approved option for CLL/SLL and continues to be explored in other lymphoid malignancies (e.g., peripheral T-cell lymphoma - PRIMO trial [NCT03372057]), representing a significant milestone in targeting both tumor-intrinsic PI3Kδ signaling and the PI3Kγ-dependent tumor microenvironment [9] [10].

Table 3: Historical Timeline of Key PI3K Inhibitor Approvals in Hematology (Focus on Duvelisib Context)

YearEventSignificance
2013Duvelisib (IPI-145) preclinical data published by Winkler et al.Established rationale for dual δ/γ inhibition in immune-mediated diseases and hematologic cancers
Jul 2014Idelalisib (PI3Kδ) FDA Approval: CLL (w/ rituximab), FL, SLLFirst PI3K inhibitor approved; validated PI3Kδ as target in B-cell malignancies
Sep 2017Copanlisib (PI3Kα/δ) FDA Accelerated Approval: Relapsed FLFirst approved pan-PI3K inhibitor (IV formulation) for iNHL
Sep 2018Duvelisib (PI3Kδ/γ) FDA Approval:
* Regular Approval: Relapsed/Refractory CLL/SLL (≥2 prior therapies)Based on DUO Phase III trial (PFS benefit vs ofatumumab)
* Accelerated Approval: Relapsed/Refractory FL (≥2 prior therapies)Based on pooled single-arm trial data (Phase I + DYNAMO FL cohort)
Feb 2021Umbralisib (PI3Kδ/CK1ε) FDA Accelerated Approval: MZL, FL (≥1 prior)Novel dual-targeted agent
Apr 2022Voluntary withdrawal of Duvelisib's accelerated approval for FLSecura Bio decision based on changing treatment landscape
Jun 2022FDA warning on potential increased risk of death/serious AEs with DuvelisibBased on final 5-year OS data from DUO trial

Compounds Mentioned in Article

Properties

CAS Number

1386861-49-9

Product Name

Copiktra

IUPAC Name

(S)-3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one hydrate

Molecular Formula

C22H19ClN6O2

Molecular Weight

434.884

InChI

InChI=1S/C22H17ClN6O.H2O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15;/h2-13H,1H3,(H2,24,25,26,27,28);1H2/t13-;/m0./s1

InChI Key

FQLHRUBTGKTKPZ-ZOWNYOTGSA-N

SMILES

O=C1N(C2=CC=CC=C2)C([C@@H](NC3=C4N=CNC4=NC=N3)C)=CC5=C1C(Cl)=CC=C5.[H]O[H]

Solubility

Soluble in DMSO

Synonyms

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib; Copiktra; Duvelisib hydrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.